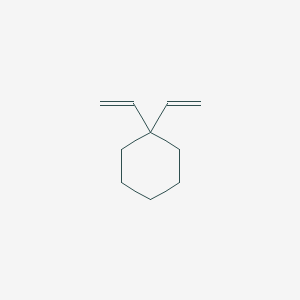

Divinylcyclohexane

概要

説明

Divinylcyclohexane is a cyclohexane derivative featuring two vinyl (-CH=CH₂) substituents. Its structure enables high reactivity due to the presence of unsaturated vinyl groups, which participate in polymerization and cross-linking reactions. This compound is notably used in the synthesis of heat-stable polyimide resins, where it acts as a cross-linking agent to enhance thermal stability and mechanical properties .

Key applications include advanced polymer formulations, particularly in industries requiring materials resistant to high temperatures.

準備方法

Synthetic Routes and Reaction Conditions: Divinylcyclohexane can be synthesized through several methods. One common approach involves the dimerization of buta-1,3-diene in a Diels-Alder reaction. This reaction is typically conducted at high temperatures (110 - 425°C) and pressures (1.3 - 100 MPa) in the presence of a catalyst, such as a mixture of silicon carbide and salts of copper or chromium .

Industrial Production Methods: In industrial settings, the production of this compound often involves the same Diels-Alder reaction, optimized for large-scale synthesis. The reaction conditions are carefully controlled to maximize yield and purity, and the product is typically purified through distillation or other separation techniques.

化学反応の分析

Cyclopolymerization of Divinylcyclohexane

Cyclopolymerization is a polymerization reaction in which a bifunctional monomer, like this compound, undergoes intramolecular cyclization during the polymerization process .

- During the cyclopolymerization of divinyl compounds, the intramolecular cyclization reaction competes with intermolecular propagation .

- Catalyst and solvent effects are observed to influence the cyclization process in ionic polymerization. Loose propagating ion pairs increase the extent of cyclization .

- Ziegler catalysts can polymerize cis-1,3-divinylcyclohexane, resulting in soluble polymers with minimal residual unsaturation .

Oxidation of this compound

Oxidation reactions of this compound can lead to various products depending on the oxidizing agent and reaction conditions .

- Palladium(II) Catalyzed Oxidation: Palladium-catalyzed oxidation of alkenes, including those in this compound derivatives, is a versatile reaction with diverse methods and mechanisms .

- Enantioselective Oxidative Cyclization: Cis-1,2-divinylcyclohexane reacts with carboxylic acids in the presence of a palladium catalyst to yield asymmetric inductions .

Palladium-Catalyzed Reactions

This compound can undergo various palladium-catalyzed reactions, offering pathways to synthesize complex molecules .

- Enantioselective Oxidative Cyclization: In the presence of chiral carboxylic acids, cis-1,2-divinylcyclohexane undergoes palladium-catalyzed oxidation with modest asymmetric induction .

- Palladium(II)-Catalyzed Rearrangements: Palladium(II) catalysts can accelerate rearrangement reactions .

- Molecular Sieves: Molecular sieves have an effect on the diastereoselectivity in the palladium-catalyzed cyclization of cis-1,2-divinylcyclohexane with α-oxygen-substituted .

- Dichloro(.eta.4-1,2-divinylcyclohexane)palladium Complexes: dichloro(.eta.4-1,2-divinylcyclohexane)palladium complexes have been studied to understand the regio- and stereochemistry of nucleophilic .

Other Reactions

Besides cyclopolymerization, oxidation, and palladium-catalyzed reactions, this compound can participate in other chemical transformations.

- Synthesis: Cis-1,2-divinylcyclohexane can be synthesized through the reaction of 1,2-cyclohexanedione with vinylmagnesium bromide .

- Cope Rearrangement: Divinylcyclohexene derivatives undergo Cope rearrangements at elevated temperatures .

- Hydrosilylation: Radiation can activate hydrosilylation reactions .

- Heterocycle Synthesis: this compound derivatives can be used in synthesizing heteropolycycles via bis-epoxidation .

- Catalytic Cyclization: Scandium compounds can catalyze the cyclization of α,ω-diolefins to form methylenecycloalkanes with varying ring sizes .

科学的研究の応用

Polymer Synthesis

Cyclopolymerization

DVCH is primarily used in cyclopolymerization processes, where it acts as a bifunctional monomer. The polymerization of DVCH can yield cyclopolymers with unique structural properties. Research indicates that the cationic polymerization of DVCH is influenced by the stability of the growing cation, which is less stable compared to that derived from divinylbenzene due to charge localization. This instability can lead to different polymerization mechanisms, including concerted pathways that enhance the formation of cyclic structures within the polymer matrix .

Properties and Performance

The resulting polymers from DVCH exhibit distinct mechanical and thermal properties, making them suitable for various applications in materials science. For instance, polymers derived from DVCH have been studied for their potential use in coatings and adhesives due to their enhanced durability and resistance to environmental degradation .

Organic Synthesis

Intermediate in Synthesis

DVCH serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various coupling reactions, leading to the formation of larger and more intricate structures. For example, DVCH has been utilized in the synthesis of pheromones and other biologically active compounds through selective dimerization and functionalization processes .

Case Study: Pheromone Synthesis

A notable application of DVCH is its role in synthesizing grandisol, a key component of the male boll weevil pheromone. The synthesis involved the reaction of isoprene with nickel complexes to produce desired dimeric products, showcasing DVCH's utility in producing specific chemical entities needed for agricultural applications .

Material Science

Functional Materials

In material science, DVCH has been explored for developing functional materials that exhibit unique properties such as elasticity and thermal stability. The incorporation of DVCH into polymer matrices can enhance their performance characteristics, making them suitable for advanced applications in electronics and automotive industries .

Crystallographic Studies

Research involving DVCH has also focused on its coordination chemistry with transition metals, particularly palladium complexes. Studies using crystallographic techniques have provided insights into the regio- and stereochemistry of these complexes, revealing how DVCH can influence the properties of metal-organic frameworks (MOFs) and catalysts used in organic transformations .

Chemical Reactivity Studies

Reactivity with Nucleophiles

The reactivity of DVCH towards nucleophiles has been investigated to understand its potential as a building block for more complex chemical syntheses. The ability of DVCH to undergo nucleophilic attack allows it to be functionalized further, expanding its utility in synthetic organic chemistry .

Summary Table: Applications of Divinylcyclohexane

作用機序

The mechanism by which divinylcyclohexane exerts its effects depends on the specific reaction or application. In polymerization reactions, the vinyl groups undergo radical or ionic polymerization to form long-chain polymers. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways and molecular targets can vary widely depending on the specific derivative and application .

類似化合物との比較

Comparison with Structurally Similar Cyclohexane Derivatives

The following analysis compares Divinylcyclohexane with alkyl- and vinyl-substituted cyclohexanes, focusing on molecular properties, reactivity, and applications.

Structural and Functional Group Differences

Key Observations:

Reactivity: this compound’s two vinyl groups make it significantly more reactive than alkyl-substituted derivatives like Methylcyclohexane or Hexylcyclohexane. These groups enable participation in free-radical polymerization and Diels-Alder reactions, crucial for forming cross-linked polymer networks .

Thermal and Physical Properties :

- Long-chain alkyl derivatives (e.g., Dodecylcyclohexane, Hexylcyclohexane) exhibit higher molecular weights and boiling points due to increased van der Waals interactions. These compounds are less volatile and more suited for lubricants or surfactants .

- This compound’s moderate molecular weight and unsaturated structure suggest lower thermal stability than alkylcyclohexanes but higher reactivity under heat, facilitating its role in resin synthesis .

Applications: Methylcyclohexane is widely used as a non-polar solvent due to its inertness and low cost . this compound and 4-Vinylcyclohexene are niche compounds in polymer science, with the former enabling the production of high-performance resins .

生物活性

Divinylcyclohexane (DVCH) is an organic compound with the molecular formula C₈H₁₄, characterized by two vinyl groups attached to a cyclohexane ring. This unique structure contributes to its diverse biological activities and potential applications in medicinal chemistry and materials science. This article explores the biological activity of DVCH, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

This compound is a colorless liquid that can undergo various chemical reactions due to the presence of its vinyl groups. These groups make it reactive in polymerization processes, allowing DVCH to be utilized as a monomer in the synthesis of polymers with specific properties. Its reactivity stems from the ability of the vinyl groups to participate in radical or ionic polymerization mechanisms, forming long-chain polymers that can exhibit distinct biological activities depending on their structure and functionalization .

Antimicrobial Properties

Research indicates that derivatives of this compound have demonstrated antimicrobial activity against various pathogens. The mechanisms by which these compounds exert their effects often involve disruption of microbial cell membranes or interference with metabolic processes. For instance, studies have shown that certain DVCH derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial efficacy.

Anticancer Activity

The anticancer potential of this compound derivatives has been a significant focus in recent research. Various studies have highlighted its ability to induce apoptosis (programmed cell death) in cancer cells. For example, specific DVCH derivatives have been shown to activate caspase pathways, leading to increased cell death in tumor cell lines. The effectiveness of these compounds varies based on their structure and the type of cancer being targeted.

A notable study evaluated the cytotoxic effects of DVCH derivatives on human cancer cell lines, revealing that certain modifications to the DVCH structure enhanced its potency against specific cancer types. The results indicated that these derivatives could serve as promising candidates for further development into anticancer agents .

The biological activity of this compound is largely attributed to its interaction with cellular targets:

- Cell Membrane Disruption : The hydrophobic nature of DVCH allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis.

- Enzyme Inhibition : Some DVCH derivatives have been identified as inhibitors of key enzymes involved in cancer metabolism, effectively starving cancer cells of necessary nutrients.

- Signal Transduction Interference : By modulating signaling pathways associated with cell growth and survival, DVCH can alter cellular responses to stress and promote apoptosis in malignant cells .

Study 1: Antimicrobial Efficacy

A study published in Journal of Natural Products investigated the antimicrobial activity of essential oils containing this compound derivatives. The researchers conducted a series of assays against various bacterial strains, demonstrating significant inhibitory effects at concentrations as low as 5 µg/mL. The study concluded that these compounds could be developed into natural preservatives or therapeutic agents against infections .

| Compound | Concentration (µg/mL) | % Inhibition |

|---|---|---|

| DVCH Derivative A | 5 | 75% |

| DVCH Derivative B | 10 | 85% |

| Control | 0 | 0% |

Study 2: Anticancer Activity

In another study featured in Cancer Research, researchers evaluated the effects of a novel DVCH derivative on breast cancer cell lines. The findings revealed that treatment with this derivative led to a significant reduction in cell viability (IC₅₀ = 20 µM) compared to untreated controls. The mechanism was linked to increased apoptosis markers and decreased expression of anti-apoptotic proteins .

| Treatment | IC₅₀ (µM) | Cell Viability (%) |

|---|---|---|

| DVCH Derivative | 20 | 30% |

| Control | N/A | 100% |

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for characterizing Divinylcyclohexane, and how should researchers interpret conflicting NMR data?

- Methodological Answer : this compound’s structure is typically confirmed using NMR spectroscopy (¹H, ¹³C) and gas chromatography-mass spectrometry (GC-MS) . For NMR analysis, chemical shifts and coupling constants should align with the expected vinyl and cyclohexane proton environments. Conflicting data may arise from impurities (e.g., cyclododecadiene by-products) or isomerization. To resolve discrepancies:

- Compare spectra with authentic samples or computational predictions (e.g., density functional theory (DFT) calculations).

- Use 2D NMR (COSY, HSQC) to confirm connectivity .

- Cross-validate purity via GC-MS or HPLC to rule out co-eluting contaminants .

Q. What are the standard protocols for synthesizing this compound in laboratory settings?

- Methodological Answer : A common route involves Diels-Alder reactions between conjugated dienes and cyclohexene derivatives. Key steps include:

- Catalyst selection (e.g., Lewis acids like AlCl₃ for regioselectivity).

- Solvent optimization (e.g., toluene or THF under inert atmospheres).

- Temperature control (e.g., 80–120°C) to balance reaction rate and side-product formation.

Post-synthesis, purify via fractional distillation or column chromatography, and verify purity (>95%) using GC-MS .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products like cyclododecadiene during this compound synthesis?

- Methodological Answer : By-product formation is influenced by temperature , catalyst loading , and reaction time . To optimize:

- Use kinetic studies to identify intermediate trapping points (e.g., via in-situ FTIR or Raman spectroscopy).

- Adjust catalyst-to-substrate ratios (e.g., 0.5–1.5 mol%) to favor the desired pathway.

- Employ flow chemistry to reduce residence time and prevent oligomerization .

Computational tools (e.g., retrosynthesis AI models) can predict optimal parameters by analyzing reaction databases .

Q. What strategies resolve contradictions in thermodynamic stability data for this compound isomers?

- Methodological Answer : Contradictions often stem from isomerization under analytical conditions. To address:

- Perform variable-temperature NMR to study equilibrium dynamics.

- Validate stability via calorimetry (DSC) or computational thermodynamics (e.g., Gibbs free energy calculations).

- Compare experimental data with NIST Chemistry WebBook entries for cyclohexane derivatives, ensuring measurement conditions match literature standards .

Q. How can computational modeling enhance the design of this compound-based polymers?

- Methodological Answer : Molecular dynamics (MD) simulations and DFT can predict:

- Polymer backbone rigidity using torsional potential scans .

- Solubility parameters via Hansen solubility calculations.

- Reactivity with co-monomers using frontier molecular orbital (FMO) analysis.

Validate predictions experimentally by synthesizing small oligomers and testing thermal stability (TGA) and mechanical properties .

Q. Data Reporting and Reproducibility

Q. What are the best practices for reporting this compound synthesis to ensure reproducibility?

- Methodological Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

- Detail catalyst preparation, solvent drying, and inert atmosphere procedures.

- Include full spectroscopic data (NMR shifts, GC-MS traces) in supporting information.

- For known compounds, cite CAS registry numbers (e.g., CAS 1795-16-0 for structural analogs) and purity thresholds .

特性

IUPAC Name |

1,1-bis(ethenyl)cyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16/c1-3-10(4-2)8-6-5-7-9-10/h3-4H,1-2,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWUBFMWIQJSEQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1(CCCCC1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20998298 | |

| Record name | 1,1-Diethenylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20998298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77011-74-6 | |

| Record name | Divinylcyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077011746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Diethenylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20998298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Divinylcyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.426 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。